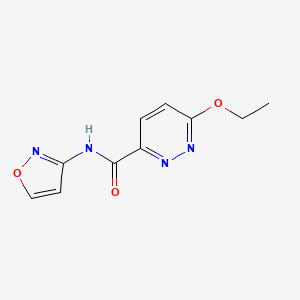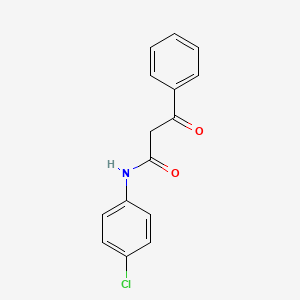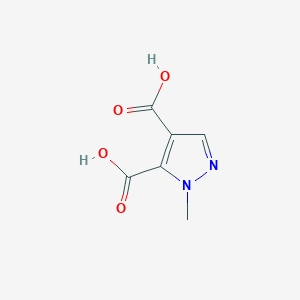
5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Activity
Compounds containing 1,3,4-oxadiazole rings, which are structurally related to 5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, have shown promising insecticidal activities. Qi et al. (2014) synthesized a series of anthranilic diamides analogs with 1,3,4-oxadiazole rings and found that some exhibited significant insecticidal activities against Plutella xylostella, a common agricultural pest. The relationship between the chemical structure of these compounds and their insecticidal activity was also discussed, highlighting the potential of such compounds in pest control applications (Qi et al., 2014).
Cytotoxicity and Antimicrobial Properties
Compounds with pyrazole and 1,2,4-oxadiazole structures have been investigated for their cytotoxicity against cancer cells and antimicrobial properties. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provides insights into the potential use of these compounds in cancer treatment (Hassan et al., 2014). Additionally, Siddiqui et al. (2013) reported the synthesis of novel derivatives of pyrazole-3-carboxylate and their subsequent screening for antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).
Chemical Structure and Molecular Properties
Research into the chemical structure and properties of compounds similar to this compound provides valuable information for further applications. Viveka et al. (2016) focused on experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, revealing crucial data on molecular structure and behavior, which are essential for understanding how such compounds interact with biological systems (Viveka et al., 2016).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-17(12-22-25(14)16-10-6-3-7-11-16)20(26)21-13-18-23-19(24-27-18)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQTWAVXZBSQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)
![Spiro[chromene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2669944.png)

![3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2669946.png)

![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2669948.png)
![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)